molecular formula C5H10N2O B114697 5-Aminopiperidin-2-one CAS No. 154148-70-6

5-Aminopiperidin-2-one

Cat. No.: B114697
CAS No.: 154148-70-6
M. Wt: 114.15 g/mol
InChI Key: APDCFRUAEFSNPV-UHFFFAOYSA-N
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Description

5-Aminopiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. It is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with an amino group attached to the fifth carbon and a carbonyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopiperidin-2-one can be achieved through several methods. One common approach involves the reduction of 5-nitropiperidin-2-one using hydrogenation techniques. This process typically employs palladium or rhodium catalysts under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of N-substituted amino acids, where the amino acid undergoes intramolecular cyclization to form the piperidinone ring .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, with parameters such as temperature, pressure, and catalyst concentration being meticulously monitored .

Chemical Reactions Analysis

Types of Reactions

5-Aminopiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Therapy

5-Aminopiperidin-2-one has been investigated for its potential anticancer properties. Recent studies have shown that derivatives of this compound can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds incorporating the piperidine moiety have demonstrated enhanced binding to targets involved in cancer progression, such as the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) .

Table 1: Summary of Anticancer Activities

CompoundTargetActivityReference
Compound AALKCytotoxicity in FaDu cells
Compound BROS1Inhibition of proliferation
Compound CMAGLInduction of apoptosis

Neurological Disorders

The compound shows promise in treating neurological disorders, particularly Alzheimer’s disease. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation . Additionally, structure-activity relationship studies indicate that modifications to the piperidine structure can enhance brain exposure and therapeutic efficacy against neurodegenerative diseases .

Table 2: Neurological Applications

ApplicationMechanismReference
Alzheimer’s DiseaseCholinesterase inhibition
Pain Managementμ-opioid receptor agonism

Antimicrobial Properties

Research has indicated that derivatives of this compound possess antimicrobial activity. Studies have explored its efficacy against various bacterial strains, suggesting that structural modifications can lead to improved antimicrobial properties .

Table 3: Antimicrobial Activity

DerivativeTarget BacteriaEffectivenessReference
Derivative AE. coliModerate inhibition
Derivative BS. aureusSignificant inhibition

Synthesis and Evaluation of Derivatives

A recent study synthesized novel derivatives of this compound and evaluated their biological activities. The derivatives were tested for their binding affinity to serotonin receptors, revealing potential applications in treating mood disorders .

Structure-Based Drug Design

Another case study focused on the use of this compound in structure-based drug design for tuberculosis treatment. The compound was used as a scaffold to develop inhibitors targeting specific bacterial kinases, showing promising results in preliminary assays .

Industrial Applications

Beyond medicinal uses, this compound is also utilized in industrial applications, including the production of agrochemicals and polymers. Its unique chemical properties make it suitable for synthesizing various industrial chemicals.

Table 4: Industrial Uses

Application TypeDescription
AgrochemicalsIntermediate in pesticide synthesis
PolymersBuilding block for polymer production

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminopiperidin-2-one is unique due to the presence of both an amino group and a carbonyl group within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to interact with biological targets also sets it apart from other piperidine derivatives .

Biological Activity

5-Aminopiperidin-2-one (5-AP) is a heterocyclic organic compound belonging to the piperidine family, characterized by its unique structure that includes an amino group and a carbonyl group. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of 5-AP, focusing on its applications, mechanisms of action, and relevant case studies.

Biological Activities

1. Antimicrobial Properties
Preliminary studies have indicated that 5-AP exhibits antimicrobial activity. It has been evaluated against various bacterial strains, showing potential effectiveness as an antibacterial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

2. Antiviral Activity
Research has also explored the antiviral properties of 5-AP. It has been studied for its potential to inhibit viral replication, particularly in the context of HIV-1. The compound's structural features allow it to interact with viral proteins, potentially blocking their function and thereby reducing viral load .

3. Neurological Applications
5-AP serves as a precursor in the synthesis of compounds targeting neurological disorders. Its derivatives have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin pathways. This suggests a role in treating conditions such as depression and anxiety disorders.

The mechanisms through which 5-AP exerts its biological effects include:

  • Inhibition of Enzymatic Activity: 5-AP may inhibit enzymes critical for microbial metabolism or viral replication.
  • Receptor Modulation: The compound can interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Structural Mimicry: As a β-turn mimetic, 5-AP can mimic structural motifs found in peptides, facilitating interactions with biological targets similar to natural ligands.

Case Study 1: Antibacterial Activity

A study assessed the antibacterial efficacy of 5-AP against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones at varying concentrations, indicating its potential as an antibacterial agent. The study concluded that further optimization of 5-AP derivatives could enhance its antimicrobial properties.

Case Study 2: Neuropharmacological Effects

In a preclinical trial involving animal models, derivatives of 5-AP were tested for their effects on anxiety-like behavior. Results showed that certain derivatives significantly reduced anxiety levels compared to controls, suggesting potential therapeutic applications in treating anxiety disorders.

Comparative Analysis

The table below compares this compound with related compounds regarding their biological activities:

CompoundAntimicrobial ActivityAntiviral ActivityNeurological Effects
This compound ModerateYesYes
Piperidine LowNoNo
3-Aminopiperidine LowNoModerate

Properties

IUPAC Name

5-aminopiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDCFRUAEFSNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154148-70-6
Record name 5-Amino-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154148-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-aminopiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 5-aminopiperidin-2-one of interest in peptide research?

A: this compound serves as a building block for creating molecules called β-turn mimetics []. β-turns are common structural motifs found in proteins, and mimicking them is crucial in designing molecules that can interact with biological targets in a similar manner to natural peptides.

Q2: Was the β-turn inducing ability of this compound confirmed experimentally?

A: Yes, researchers synthesized a model peptidomimetic (compound 14 in the paper) incorporating this compound to mimic a type III Homo-Freidinger lactam []. Conformational analysis using IR and NMR spectroscopy provided evidence that this derivative predominantly adopts a reverse-turn structure in solution, stabilized by an intramolecular hydrogen bond within an 11-membered ring [].

Q3: Beyond structural studies, have any biological applications of this compound been explored?

A: The researchers investigated the potential of this compound derivatives as dopamine receptor modulators []. Specifically, they synthesized peptidomimetics (compounds 15c and 16c in the paper) as lactam-bridged analogs of the peptide Pro-Leu-Gly-NH2 (PLG), known to modulate dopamine receptors. Notably, both synthesized compounds significantly enhanced the binding of agonists to dopamine D2 receptors [].

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